molecular formula C20H19N3S B11434380 7-methyl-N-(2-methylphenyl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

7-methyl-N-(2-methylphenyl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11434380
M. Wt: 333.5 g/mol
InChI Key: XRKYNJYNERDCNE-UHFFFAOYSA-N
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Description

“7-methyl-N-(2-methylphenyl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine” is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the methylphenyl and methylthiophenyl groups, contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-methyl-N-(2-methylphenyl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine” typically involves multi-step organic reactions. A common approach might include:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving pyridine derivatives and appropriate reagents.

    Introduction of the methylphenyl group: This step may involve Friedel-Crafts alkylation or other substitution reactions.

    Attachment of the methylthiophenyl group: This can be done using cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“7-methyl-N-(2-methylphenyl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of “7-methyl-N-(2-methylphenyl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Binding to receptors: Modulating receptor activity to produce a biological response.

    Inhibiting enzymes: Blocking enzyme activity to interfere with metabolic pathways.

    Interacting with DNA: Affecting gene expression or DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core structure and may have similar biological activities.

    Thiophene derivatives: Compounds containing the thiophene ring, which may exhibit similar chemical properties.

Uniqueness

“7-methyl-N-(2-methylphenyl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine” is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The combination of the imidazo[1,2-a]pyridine core with methylphenyl and methylthiophenyl groups sets it apart from other compounds.

Properties

Molecular Formula

C20H19N3S

Molecular Weight

333.5 g/mol

IUPAC Name

7-methyl-N-(2-methylphenyl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C20H19N3S/c1-13-10-11-23-18(12-13)22-19(17-9-8-15(3)24-17)20(23)21-16-7-5-4-6-14(16)2/h4-12,21H,1-3H3

InChI Key

XRKYNJYNERDCNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC3=CC=CC=C3C)C4=CC=C(S4)C

Origin of Product

United States

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